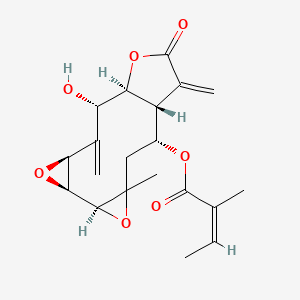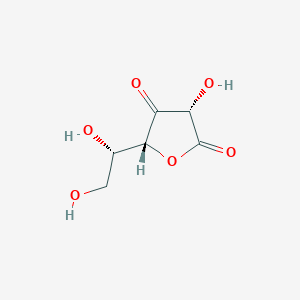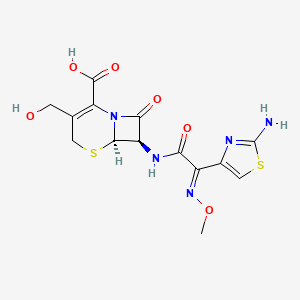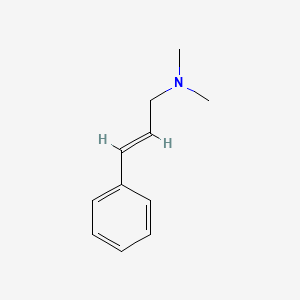
Taxuspine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxuspine D is a natural product found in Taxus cuspidata and Taxus canadensis with data available.
Aplicaciones Científicas De Investigación
Taxuspine D and Tubulin Binding
Taxuspine D, a taxane diterpenoid, has been studied for its interaction with tubulin, a protein essential in cell division. A study by Wu and Zamir (2000) demonstrated that Taxuspine D's C-5 cinnamoyl side chain mimics the C-13 side chain of paclitaxel, another well-known taxane, in its tubulin binding. This finding suggests that Taxuspine D and its analogues could be active in cancer therapies by stabilizing microtubules, similar to paclitaxel. Furthermore, the research proposed that a novel C-5 side chain could potentially be more effective than Taxuspine D, indicating a path for the development of new anticancer drugs (Wu & Zamir, 2000).
Development of Analogues and Derivatives
The synthesis and study of Taxuspine D analogues have been a significant focus. Renzulli et al. (2006) explored the synthesis of simplified Taxuspine U and X analogues. These compounds were designed to adopt a conformation similar to the bioactive conformation of paclitaxel, hinting at their potential utility in cancer treatment. The study highlighted the importance of macrocyclization via ring-closing metathesis in synthesizing these complex molecules, demonstrating the advancements in chemical synthesis techniques applicable to taxane research (Renzulli et al., 2006).
Multidrug Resistance Reversal
Taxuspine D and related compounds have also been investigated for their role in reversing multidrug resistance (MDR) in cancer. Kobayashi et al. (2000) discovered that certain non-taxol-type taxoids like Taxuspine C and D increased the cellular accumulation of vincristine in multidrug-resistant cells. This suggests that Taxuspine D and similar compounds could be used as pharmaceuticals for reversing MDR, thereby enhancing the efficacy of chemotherapy (Kobayashi et al., 2000).
Propiedades
Nombre del producto |
Taxuspine D |
|---|---|
Fórmula molecular |
C39H48O13 |
Peso molecular |
724.8 g/mol |
Nombre IUPAC |
[(1R,2R,3R,5S,7S,8S,9R,10S,11S)-2,7,9,10,13-pentaacetyloxy-11-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-12-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-20-29(52-32(45)17-16-27-14-12-11-13-15-27)19-31(48-23(4)41)38(10)33(20)34(49-24(5)42)28-18-30(47-22(3)40)21(2)39(46,37(28,8)9)36(51-26(7)44)35(38)50-25(6)43/h11-17,28-29,31,33-36,46H,1,18-19H2,2-10H3/b17-16+/t28-,29-,31-,33-,34+,35-,36-,38+,39-/m0/s1 |
Clave InChI |
YQWATTVJPRZZEE-HWFKHETCSA-N |
SMILES isomérico |
CC1=C(C[C@H]2[C@H]([C@@H]3C(=C)[C@H](C[C@@H]([C@]3([C@H]([C@@H]([C@@]1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Sinónimos |
taxuspine D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



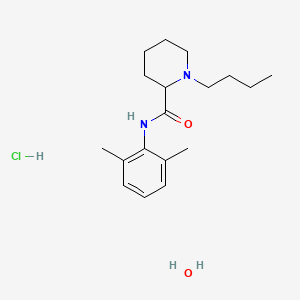

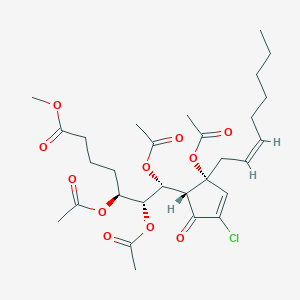
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
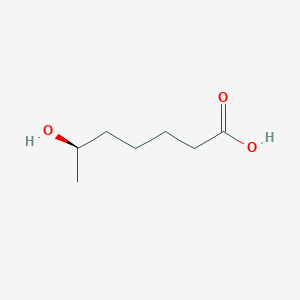

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
